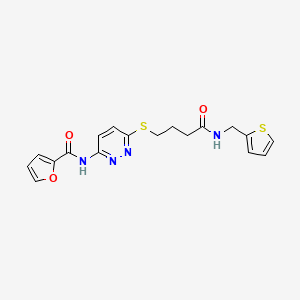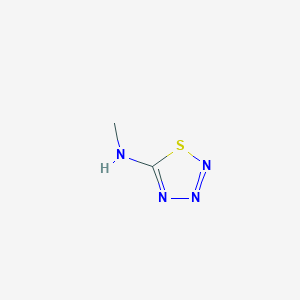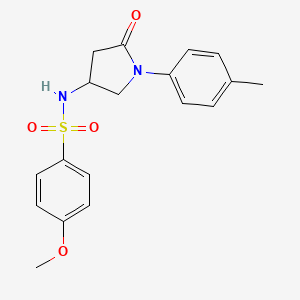![molecular formula C19H23N3O4S2 B2531859 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868965-31-5](/img/structure/B2531859.png)
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. The related compounds discussed in the provided papers include N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which are selective endothelin receptor-A antagonists , and a series of sulfonamide derivatives with antimicrobial activity . The molecular structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been characterized by X-ray crystallography .
Synthesis Analysis
The synthesis of related compounds involves the modification of aryl groups and the incorporation of sulfonamide moieties. In the case of the N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, structural modifications at the para position of the aryl group were found to increase potency, with methyl groups being preferred . Similarly, the synthesis of sulfonamide derivatives described in another study involved starting with a dimethylaminomethylene cyclohexane dione and introducing various substituted benzenesulfonamide groups . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals a thiophene ring with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group is cis to the C2=C3 double bond, and the structure is stabilized by intra- and intermolecular hydrogen bonds . This information provides insight into the possible conformation and stabilizing interactions that might be present in the compound of interest.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide information on the reactivity of structurally similar compounds. The sulfonamide derivatives synthesized in one study were evaluated for their antimicrobial activity, indicating that these compounds can interact with biological targets such as bacteria and fungi . The modifications on the aryl group of the N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides also suggest that different substituents can significantly affect the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" are not directly provided in the papers. However, the antimicrobial activity of the sulfonamide derivatives suggests that these compounds have the necessary solubility and stability to interact with microbial enzymes . The crystal structure analysis of the related methyl ester compound provides clues about its solid-state properties, such as crystal packing and hydrogen bonding patterns, which could be similar in the compound of interest .
Scientific Research Applications
Antibacterial and Antifungal Activities
The chemical compound 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have shown significant antibacterial and antifungal properties. Studies have indicated that these compounds exhibit potential in fighting against various strains of bacteria and fungi, contributing to their relevance in the development of new antimicrobial agents. For example, compounds synthesized from related structures demonstrated high potency against Gram-positive and Gram-negative bacteria, as well as against fungal species, highlighting their broad-spectrum antimicrobial capabilities (Vasu et al., 2003); (Vasu et al., 2005).
Anticancer Activity
Some derivatives related to this compound have been investigated for their anticancer activities. These studies have explored the potential of these compounds in inhibiting the growth of cancer cells, contributing to the search for novel anticancer drugs. The structural specificity of these compounds allows for targeted synthesis and analysis, aiming to identify those with the most promising pharmacological profiles for cancer treatment (Chiriapkin et al., 2021).
Chemical Synthesis and Material Science
The compound and its structural analogs have been involved in studies related to chemical synthesis, offering insights into the development of new synthetic methodologies and the creation of novel materials. For instance, research on the thermal decomposition of related compounds provides valuable information on the chemical stability and reactivity of these molecules, which can be applied in the design of new chemical reactions and materials (Uchida et al., 1981).
properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-20-18(24)16-14-6-4-5-7-15(14)27-19(16)21-17(23)12-8-10-13(11-9-12)28(25,26)22(2)3/h8-11H,4-7H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBGTCLGGMRDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2531778.png)
![Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2531781.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2531782.png)
![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)

![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)





![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)